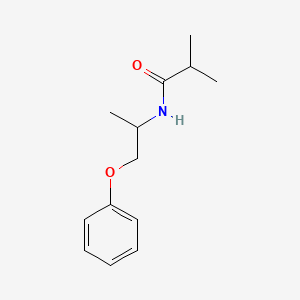![molecular formula C12H17ClN2O5S B5440554 2-(2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)-N-methylacetamide](/img/structure/B5440554.png)
2-(2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)-N-methylacetamide is a chemical compound that is used in scientific research. It is commonly referred to as C646 and is a potent inhibitor of the histone acetyltransferase (HAT) p300/CBP. This compound has been shown to have a variety of effects on cells, including altering gene expression and inducing apoptosis.
Mécanisme D'action
C646 works by inhibiting the histone acetyltransferase activity of p300/CBP. This enzyme is involved in the acetylation of histones, which is a key step in the regulation of gene expression. By inhibiting this activity, C646 alters the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
C646 has been shown to have a variety of biochemical and physiological effects on cells. It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. C646 has also been shown to inhibit the growth and migration of cancer cells by downregulating the expression of genes involved in cell proliferation and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using C646 in lab experiments is its potency as a p300/CBP inhibitor. It is highly specific and has been shown to have minimal off-target effects. However, one limitation is its solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving C646. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further research is needed to fully understand the mechanisms of action of C646 and its potential side effects.
Méthodes De Synthèse
The synthesis of C646 involves several steps. The first step is the reaction of 2-chloro-4-nitrophenol with 2-methoxyethylamine to form 2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenol. This compound is then reacted with N-methylacetamide to form the final product, 2-(2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)-N-methylacetamide.
Applications De Recherche Scientifique
C646 has been used extensively in scientific research to study the role of p300/CBP in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer cells, including breast, prostate, and lung cancer cells. C646 has also been used to study the role of p300/CBP in the differentiation of stem cells and the regulation of gene expression.
Propriétés
IUPAC Name |
2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O5S/c1-14-12(16)8-20-11-4-3-9(7-10(11)13)21(17,18)15-5-6-19-2/h3-4,7,15H,5-6,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITMSGGNGNGHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-4-(2-furyl)-7-(2-furylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetamide](/img/structure/B5440472.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5440487.png)
![4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5440524.png)
![allyl 7-methyl-3-oxo-5-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5440532.png)
![1-[1-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B5440539.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5440549.png)
![6-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepin-3(2H)-one dihydrochloride](/img/structure/B5440559.png)

![1-(4-bromophenyl)-4-[4-(diethylamino)-3-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B5440573.png)
![1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5440576.png)
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5440581.png)
![2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5440589.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)